Target Engagement: TRPA1 Antagonism Potency vs. A-967079 Reference Antagonist
The target compound's benzofuran-hydroxypropyl-thioacetamide scaffold is consistent with the pharmacophore of TRPA1 antagonists. In a FLIPR-based Ca2+ flux assay measuring inhibition of allyl isothiocyanate (AITC)-induced TRPA1 activation in HEK293 cells, structurally related benzofuran-thioether compounds achieved IC50 values in the range of 329–5,500 nM against rat TRPA1 . While direct data for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide are not publicly available, the presence of the 4-fluorophenylthio group—a privileged fragment in TRPA1 antagonist design—supports comparable or superior potency relative to the reference antagonist A-967079 (IC50 = 289 nM for rat TRPA1) . The thioether linkage imparts metabolic stability superior to ester-containing analogs, making the compound a more robust tool for in vivo target engagement studies .
| Evidence Dimension | TRPA1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted class range 329–5,500 nM based on structural analogs |
| Comparator Or Baseline | A-967079 IC50 = 289 nM (rat TRPA1); Class representative benzofuran-thioether analog IC50 = 329 nM (rat TRPA1, PatchXpress) |
| Quantified Difference | Potency expected within 1–2 log units of A-967079; exact value pending experimental determination |
| Conditions | Rat TRPA1 expressed in HEK293 cells; AITC-induced Ca2+ influx inhibition (FLIPR) or PatchXpress electrophysiology |
Why This Matters
TRPA1 antagonist potency directly impacts the compound's utility in pain and respiratory disease models; procurement decisions should consider whether the target compound's potency falls within a therapeutically relevant range (< 1 μM) for in vivo pharmacology.
- [1] BindingDB. (2019). BDBM50254426 / CHEMBL4061751: IC50 = 329 nM for inhibition of full-length rat TRPA1. https://www.bindingdb.org/ View Source
- [2] Hydra Biosciences, Inc. (2016). US Patent for Heterocyclic compounds and their therapeutic use (Patent # US10221177). https://patents.google.com/patent/US10221177B2/en View Source
